Superior Organoleptic Potency: Odor and Taste Threshold Comparison with 1-Octen-3-one
2-Octen-4-one exhibits a significantly lower odor detection threshold and a distinct taste profile compared to the structurally related enone 1-octen-3-one. While 1-octen-3-one is characterized by a mushroom-like, earthy odor detectable at sub-ppb levels [1], 2-Octen-4-one delivers a fruity, strawberry-like, and metallic green character with a taste threshold of 1 ppm [2]. This organoleptic divergence is critical for applications requiring precise fruity notes versus savory or fungal notes.
| Evidence Dimension | Odor Character and Taste Threshold |
|---|---|
| Target Compound Data | Taste: @ 1 ppm (metallic, fruity, sweet, vegetable-like, earthy); Odor: @ 1% (sharp, metallic, green, fruity, strawberry-like) [2] |
| Comparator Or Baseline | 1-Octen-3-one: Odor characterized as mushroom-like, earthy, metallic, detectable at sub-ppb levels [1] |
| Quantified Difference | 2-Octen-4-one taste threshold at 1 ppm versus 1-octen-3-one odor threshold at <1 ppb; distinct sensory profiles (fruity vs. fungal) |
| Conditions | Sensory evaluation in dipropylene glycol (odor) and water (taste) per industry standard protocols [2] |
Why This Matters
Selection of 2-Octen-4-one over 1-octen-3-one is mandatory for achieving fruity, berry, and tropical flavor profiles, whereas 1-octen-3-one is suited for mushroom, meaty, and savory applications.
- [1] McGill, A. S. et al. Odour thresholds of some important aroma compounds in mushrooms. Journal of the Science of Food and Agriculture, 32(8), 833-839 (1981). View Source
- [2] Perfumer & Flavorist. Organoleptic Characteristics of Flavor Materials. September 2021. View Source
